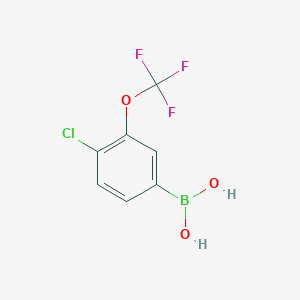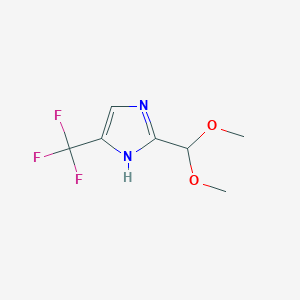
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
概要
説明
4-(Trifluoromethylthio)benzaldehyde is a chemical compound with the molecular formula C8H5F3OS . It is used in the field of chemistry as a reagent . Similarly, 4-(Methylthio)benzaldehyde is a building block for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-(Methylthio)-2-(trifluoromethyl)benzaldehyde” are not available, 4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Trifluoromethylthio)benzaldehyde, consists of a benzene ring with a trifluoromethylthio group (-SCF3) and an aldehyde group (-CHO) attached .Chemical Reactions Analysis
Trifluoromethyl compounds are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Trifluoromethylthio)benzaldehyde, include a molecular weight of 206.18 g/mol and a molecular formula of C8H5F3OS .科学的研究の応用
Synthesis and Optical Properties of Metal Complexes
- A study by Barberis and Mikroyannidis (2006) described the synthesis of aluminum and zinc complexes using substituted styryl-8-quinolinol as a chelating ligand, with 4-Methyl(methoxy or chloro)benzaldehyde as a reactant. These complexes exhibited improved thermal stability and solubility in organic solvents. They emitted blue-green light, which is significant for optical applications (Barberis & Mikroyannidis, 2006).
Adsorption of Carbon Dioxide
- Li, Zhang, and Wang (2016) utilized 4-trifluoromethylbenzaldehyde in the synthesis of microporous polyaminal networks. These networks showed increased surface areas and enhanced CO2 adsorption, which is crucial for environmental applications (Li, Zhang, & Wang, 2016).
Synthesis of Aromatic Esters
- Research by Ogura, Itō, and Tsughihashi (1979) demonstrated a method for synthesizing aromatic esters from aromatic aldehydes, indicating the potential use of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde in similar synthetic processes (Ogura, Itō, & Tsughihashi, 1979).
Bioproduction of Benzaldehyde
- Craig and Daugulis (2013) focused on the bioproduction of benzaldehyde, a key flavor compound, using Pichia pastoris. This research opens the possibility of biotechnological applications of similar aldehydes (Craig & Daugulis, 2013).
Asymmetric Synthesis
- The study by Yamakawa and Noyori (1999) discussed the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by specific compounds, highlighting potential synthetic applications in asymmetric synthesis (Yamakawa & Noyori, 1999).
Electrosynthesis
- Doherty and Brooks (2004) reported the electrochemical reduction of benzaldehyde, which could have implications for similar compounds in electrosynthesis processes (Doherty & Brooks, 2004).
Linkers for Solid Phase Organic Synthesis
- Research by Swayze (1997) on the use of benzaldehyde derivatives as linkers for solid phase organic synthesis could imply potential uses of this compound in this area (Swayze, 1997).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATVCIIBDMZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)

![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)

